molecular formula C10H12N2 B7772125 2-(2-Methylcyclohexylidene)malononitrile CAS No. 13017-64-6

2-(2-Methylcyclohexylidene)malononitrile

Cat. No.: B7772125
CAS No.: 13017-64-6
M. Wt: 160.22 g/mol
InChI Key: JESJIAALSNRYGC-UHFFFAOYSA-N
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Description

2-(2-Methylcyclohexylidene)malononitrile is an organic compound with the molecular formula C10H12N2 It is characterized by the presence of a cyclohexylidene ring substituted with a methyl group and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylcyclohexylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with a suitable aldehyde or ketone in the presence of a base. For instance, the reaction between 2-methylcyclohexanone and malononitrile in the presence of a base such as piperidine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same Knoevenagel condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as amine-tethered magnetic nanoparticles have been explored to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclohexylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(2-Methylcyclohexylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclohexylidene)malononitrile involves its ability to participate in various chemical reactions. The compound’s reactivity is primarily due to the presence of the malononitrile moiety, which can act as an electron-withdrawing group, facilitating nucleophilic attacks and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: Similar in structure but with a benzylidene group instead of a cyclohexylidene group.

    Cyclohexylidenemalononitrile: Lacks the methyl substitution on the cyclohexylidene ring.

    2-Aminoprop-1-ene-1,1,3-tricarbonitrile:

Properties

IUPAC Name

2-(2-methylcyclohexylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-4-2-3-5-10(8)9(6-11)7-12/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESJIAALSNRYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296368
Record name 2-(2-Methylcyclohexylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13017-64-6
Record name NSC108973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Methylcyclohexylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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